2,6-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
2,6-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2,6-dimethoxybenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzothiazoles.
Scientific Research Applications
2,6-Dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential anticonvulsant and anticancer activities.
Biological Studies: Studied for its interactions with molecular targets such as GABA receptors and sodium channels.
Industrial Applications: Potential use as a precursor for the synthesis of other biologically active benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA receptors, enhancing their inhibitory effects, which may contribute to its anticonvulsant properties. Additionally, it may interact with sodium channels, modulating their activity and affecting neuronal excitability .
Comparison with Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides
- 2-(2-(substituted)hydrazinyl)-1,3-benzothiazoles
Comparison: Compared to other benzothiazole derivatives, 2,6-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
2,6-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-6-4-9-13-15(10)18-17(24-13)20-19-16(21)14-11(22-2)7-5-8-12(14)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHNYUSQYKENPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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